

# Spectroscopic Profile of Dihydrooxoepistephamiersine: A Technical Overview

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## Compound of Interest

Compound Name: Dihydrooxoepistephamiersine

Cat. No.: B1153930

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the hasubanan alkaloid, **Dihydrooxoepistephamiersine**. While a comprehensive public repository of its raw spectroscopic data (NMR, MS, IR) and detailed experimental protocols remains elusive in readily accessible databases and scientific literature, this document consolidates the established chemical properties and structural information to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

## Chemical Identity and Structure

**Dihydrooxoepistephamiersine** is a naturally occurring alkaloid isolated from the plant *Stephania japonica*. It belongs to the hasubanan class of alkaloids, which are characterized by a complex tetracyclic ring system.

Property	Value
Chemical Name	Dihydrooxoepistephamiersine
Molecular Formula	C <sub>21</sub> H <sub>27</sub> NO <sub>7</sub>
CAS Number	51804-69-4

Structure:

Due to the limitations in accessing the primary literature, a high-resolution, verifiable chemical structure diagram is not currently available. Researchers are advised to consult the original isolation and structure elucidation publication for a definitive structural representation.

## Spectroscopic Data Summary

Detailed, tabulated spectroscopic data for **Dihydrooxoepistephamiersine** is not publicly available in the searched scientific databases. Typically, the characterization of a novel natural product like this would involve a suite of spectroscopic techniques to elucidate its complex structure. The expected data would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR data would provide information on the chemical environment of each proton, including chemical shifts ( $\delta$ ), coupling constants (J), and multiplicities.
  - $^{13}\text{C}$  NMR data would identify the chemical shifts of all carbon atoms in the molecule.
  - 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be crucial for establishing the connectivity of protons and carbons, ultimately defining the complete chemical structure.
- Mass Spectrometry (MS):
  - High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition ( $\text{C}_{21}\text{H}_{27}\text{NO}_7$ ).
  - Fragmentation patterns observed in MS/MS experiments would offer valuable clues about the different structural motifs within the molecule.
- Infrared (IR) Spectroscopy:
  - The IR spectrum would reveal the presence of key functional groups. For **Dihydrooxoepistephamiersine**, characteristic absorption bands would be expected for hydroxyl ( $-\text{OH}$ ), carbonyl ( $\text{C}=\text{O}$ ), and amine ( $\text{N}-\text{H}$  or  $\text{C}-\text{N}$ ) functionalities, as well as  $\text{C}-\text{H}$  and  $\text{C}-\text{O}$  bonds.

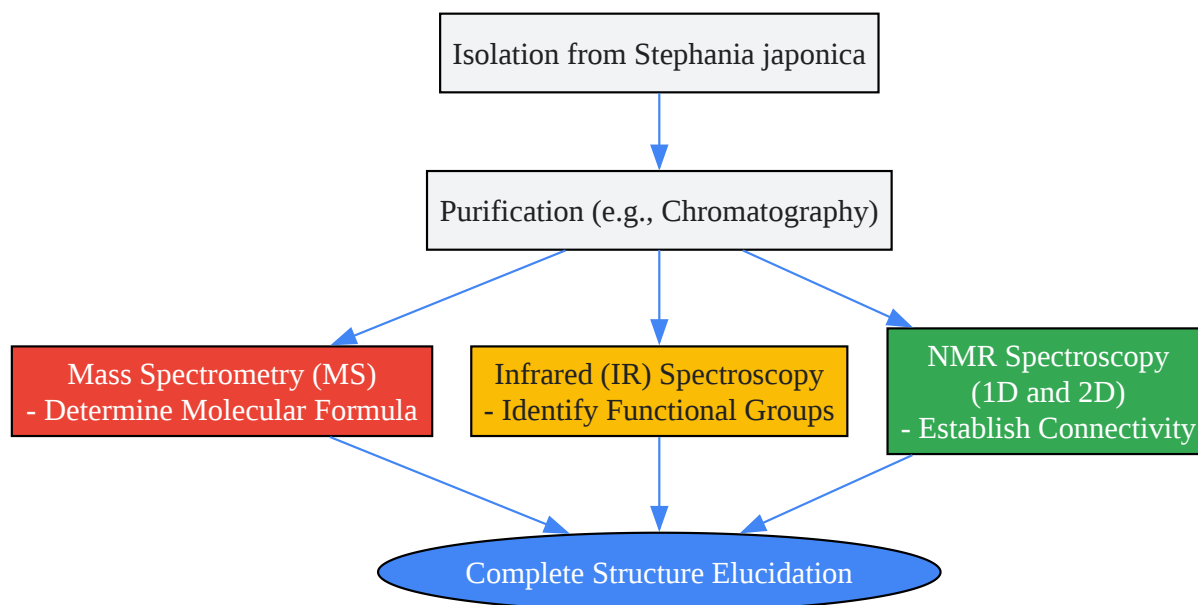
## Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for **Dihydrooxoepistephamiersine** would be contained within the primary research article describing its isolation and characterization. These protocols are essential for the replication of results and for the comparison of data with newly isolated or synthesized samples. The protocols would typically specify:

- NMR: The type of NMR spectrometer used (e.g., Bruker, Jeol), the operating frequency (e.g., 400 MHz, 600 MHz), the solvent used (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>), and the parameters for each type of experiment (<sup>1</sup>H, <sup>13</sup>C, COSY, etc.).
- MS: The type of mass spectrometer (e.g., Q-TOF, Orbitrap), the ionization method (e.g., ESI, MALDI), and the experimental conditions for acquiring both full scan and fragmentation data.
- IR: The type of IR spectrometer (e.g., FTIR) and the sample preparation method (e.g., KBr pellet, thin film).

## Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel natural product like **Dihydrooxoepistephamiersine** is outlined below. This diagram illustrates the logical progression from isolation to complete structure elucidation.



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Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

## Conclusion and Recommendations

While this guide provides the foundational chemical information for **Dihydrooxoepistephamiersine**, the absence of detailed public spectroscopic data underscores the importance of accessing primary scientific literature for in-depth research. It is recommended that researchers seeking to work with this compound or its analogs locate the original publication that first reported its discovery. This will be the definitive source for the quantitative spectroscopic data and experimental protocols necessary for rigorous scientific investigation and potential drug development applications.

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